molecular formula C19H25ClN2O3S B6802985 N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide

N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide

Cat. No.: B6802985
M. Wt: 396.9 g/mol
InChI Key: NMRXZKPIUJAYGM-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[36]decane-8-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclobutyl ring, and a spiro-linked azaspirodecane system

Properties

IUPAC Name

N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5λ6-thia-8-azaspiro[3.6]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3S/c20-17-5-2-1-4-16(17)14-12-15(13-14)21-18(23)22-9-8-19(6-3-7-19)26(24,25)11-10-22/h1-2,4-5,14-15H,3,6-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRXZKPIUJAYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(CCS2(=O)=O)C(=O)NC3CC(C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable cyclobutene precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Construction of the Spiro-linked Azaspirodecane System: This step involves the formation of the spiro linkage through a nucleophilic substitution reaction, where a suitable azaspirodecane precursor reacts with the cyclobutyl intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide can be compared with other similar compounds, such as:

    N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-[3-(2-bromophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

The uniqueness of N-[3-(2-chlorophenyl)cyclobutyl]-5,5-dioxo-5lambda6-thia-8-azaspiro[3

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